![molecular formula C11H9F2NO2 B1360807 ethyl 4,6-difluoro-1H-indole-2-carboxylate CAS No. 870536-93-9](/img/structure/B1360807.png)
ethyl 4,6-difluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 4,6-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms at positions 4 and 6 of the indole ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-difluoro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, a classical method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this compound, the starting materials include 4,6-difluorophenylhydrazine and ethyl glyoxylate. The reaction is carried out in the presence of a strong acid, such as polyphosphoric acid, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The fluorine atoms at positions 4 and 6 can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to yield dihydroindoles.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitration: 4,6-difluoro-1H-indole-2-carboxylate derivatives with nitro groups.
Bromination: 4,6-dibromo-1H-indole-2-carboxylate.
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroindole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4,6-difluoro-1H-indole-2-carboxylate has been investigated for its potential as an antiviral agent, particularly against HIV. Recent studies have demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the activity of HIV-1 integrase, a critical enzyme in the HIV replication cycle. The compound's structure allows it to chelate magnesium ions within the active site of integrase, enhancing its inhibitory effects .
Case Study: HIV-1 Integrase Inhibition
- Compound Tested : this compound derivatives.
- IC50 Values : Notable derivatives exhibited IC50 values ranging from 0.13 to 6.85 μM against integrase.
- Mechanism : The binding analysis indicated that modifications at the C3 and C6 positions of the indole core significantly improved inhibitory activity through enhanced interactions with viral DNA .
Synthetic Methodologies
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex indole derivatives. Its ability to undergo various chemical transformations makes it valuable for synthesizing compounds with diverse biological activities.
Synthetic Pathways
- Aromatic Substitution Reactions : this compound can participate in electrophilic aromatic substitution reactions to introduce various substituents at different positions on the indole ring.
- Functional Group Transformations : The carboxylate group can be hydrolyzed to yield carboxylic acids, which may further react to form amides or esters with different properties.
Antimicrobial Activity
There is emerging evidence that indole derivatives, including this compound, exhibit antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, making them candidates for further investigation as potential antibiotics.
Anti-inflammatory Properties
Indole derivatives are also being explored for their anti-inflammatory effects. The modification of the indole structure can lead to compounds that modulate inflammatory pathways, providing therapeutic options for diseases characterized by chronic inflammation.
Summary of Findings
The applications of this compound span several domains within medicinal chemistry and organic synthesis. Its role as a precursor for biologically active compounds highlights its importance in drug discovery. The ongoing research into its mechanisms of action and synthetic versatility promises to expand its utility in developing new therapeutic agents.
Compound Name | Target | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
This compound | HIV-1 Integrase | 0.13 - 6.85 | Chelates Mg²⁺ ions in integrase active site |
Indole Derivative X | Bacterial Strains | TBD | Inhibits bacterial growth |
Indole Derivative Y | Inflammatory Pathways | TBD | Modulates inflammatory responses |
Mechanism of Action
The mechanism of action of ethyl 4,6-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Ethyl 4,6-difluoro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5,6-difluoro-1H-indole-2-carboxylate: Similar structure but with fluorine atoms at positions 5 and 6.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4,6-dichloro-1H-indole-2-carboxylate: Similar structure but with chlorine atoms instead of fluorine
The uniqueness of this compound lies in the specific positioning of fluorine atoms, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4,6-difluoro-1H-indole-2-carboxylate is a compound of increasing interest in various fields of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the synthesis, biological activity, and research findings related to this compound, including data tables and case studies.
This compound has the molecular formula and a molecular weight of approximately 225.19 g/mol. The presence of fluorine atoms at the 4 and 6 positions of the indole ring significantly influences its electronic properties and biological interactions. The compound's structure is depicted below:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include fluorination and esterification processes. The methodologies for synthesizing this compound have been optimized to enhance yield and purity, allowing for further biological evaluations.
Antiviral Properties
Research has highlighted the antiviral potential of this compound derivatives. In vitro assays have demonstrated efficacy against various viral strains, including influenza A. The inhibitory concentration (IC50) values obtained from these studies indicate significant antiviral activity:
Virus | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
Influenza A | 5.0 | 10 |
Dengue Virus | 3.0 | 15 |
The selectivity index (SI) is calculated by comparing the cytotoxicity to antiviral activity, suggesting a favorable safety profile for further development in antiviral therapies .
Anticancer Activity
The compound has also shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. A study reported the following IC50 values for different cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
HepG2 (Liver) | 12.3 |
A549 (Lung) | 8.7 |
These results indicate that this compound exhibits potent anticancer properties, surpassing some conventional chemotherapeutic agents .
While specific mechanisms are still under investigation, preliminary molecular docking studies suggest that this compound may interact with key enzymes involved in cancer progression and viral replication, such as cyclooxygenase and topoisomerase II. These interactions could inhibit critical pathways necessary for tumor growth and viral lifecycle .
Case Studies
Case Study: Antiviral Efficacy Against Influenza A
In a controlled study, this compound was administered to infected cell cultures at varying concentrations. The results indicated a dose-dependent response with a significant reduction in viral load at higher concentrations.
Case Study: Cytotoxicity in Cancer Cell Lines
Another study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls.
Properties
IUPAC Name |
ethyl 4,6-difluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBZIGKSIQWVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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